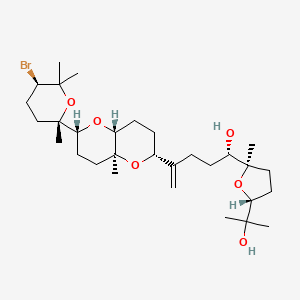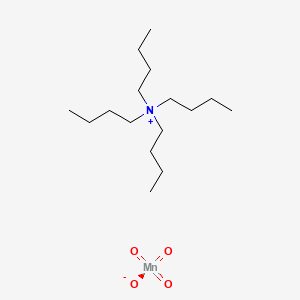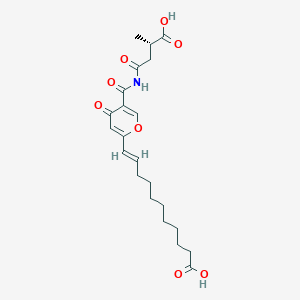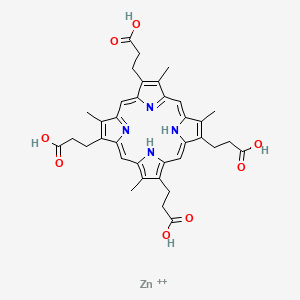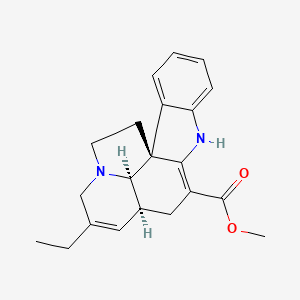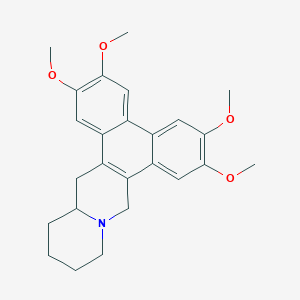
2-Azidopyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-azidopyridine derivatives often involves strategies that incorporate the azido group into the pyridine ring. For instance, the preparation and structural characterization of complexes with this compound ligands showcase the compound's versatility in coordination chemistry. These methods demonstrate the compound's utility in generating complex structures with significant potential in materials science and catalysis (Goher & Mak, 1984).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated through various techniques, including X-ray crystallography. These studies reveal the geometry and electronic structure of the azidopyridine compounds, providing insight into their reactivity and interactions with other molecules. The detailed structural analysis of azidopyridine complexes underscores the importance of the azido group in defining the compound's properties and reactivity (Fallahpour, 1999).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, exploiting the reactive azido group. These reactions include click chemistry, where azidopyridines serve as precursors for the synthesis of complex heterocyclic compounds. The versatility of this compound in chemical synthesis is highlighted by its involvement in the formation of metal complexes and its role in facilitating click reactions for the development of new materials and pharmaceuticals (Mautner et al., 2015).
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as solubility, melting point, and stability, are crucial for their handling and application in various chemical processes. The structural and thermal characterization of halogenated azidopyridines provides essential data on their stability and safety, which is vital for their use in synthetic chemistry and materials science (Mandler et al., 2021).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity patterns, interaction with nucleophiles and electrophiles, and participation in catalytic cycles, are foundational to its applications in organic synthesis and material science. The reactivity of azidopyridines towards transition metals and their role in the formation of coordination complexes with diverse geometries and properties underscores their utility in designing new catalysts and functional materials (Mautner et al., 2015).
Applications De Recherche Scientifique
1. Synthesis and Characterization in Medicinal Chemistry
2-Azidopyridine and its derivatives are significant in medicinal chemistry due to their role in Click reactions, serving as bifunctional azides. These compounds are intermediates in the preparation of medicines and biochemical tools. The synthesis and characterization of azidopyridines with halogen substituents have been explored, demonstrating their utility in various Click reactions and further diversification (Mandler et al., 2021).
2. Metal Complexes Formation
Azidopyridines have been used to synthesize metal(II) pseudohalide complexes. These complexes exhibit unique structural characteristics and can display different magnetic properties, as demonstrated in studies involving nickel, cobalt, and manganese complexes with 4-azidopyridine (Mautner et al., 2015).
3. Infrared and NMR Spectroscopy Probes
This compound derivatives, like 2'-azido-2'-deoxyuridine, have been investigated as potential infrared and NMR spectroscopic probes. Their sensitivity to environmental changes makes them valuable for studying the sugar phosphate backbone region of nucleic acids (Gai et al., 2010).
4. Safe Synthesis and Utilization
The synthesis and utilization of this compound and related derivatives can be achieved safely using continuous flow diazotization. This method reduces the risk associated with the explosive properties of aril azides, particularly important for N-heterocyclic azides (Éles et al., 2023).
5. Photophysical Studies
2-Azidopyridines have been studied for their electronic absorption spectra in various solvents. These studies provide insights into the interaction of azidopyridines with different solvent environments, enhancing our understanding of their photophysical properties (Abu-eittah & Khedr, 2009).
6. Photoaffinity Labeling
3-Azidopyridine and similar azide analogs have been used in photoaffinity labeling studies. These compounds can be activated by light to covalently bind to target molecules, making them useful in identifying receptor proteins and studying enzyme interactions (Hixson & Hixson, 1973).
7. Luminescence Properties
The study of zinc(II) complexes with 4-azidopyridine has shed light on the luminescence properties of these compounds. These complexes demonstrate enhanced luminescence emissions, providing potential applications in the field of photophysics (Mautner et al., 2015).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that azidopyridines, in general, have been used in the synthesis of various derivatives with potential pharmacological activities
Mode of Action
For instance, a catalytic combination of a 2-azidopyridine analogue and CuI can afford homo-coupled products of terminal alkynes . This suggests that this compound might interact with its targets through similar chemical reactions, leading to changes in the targets or their functions.
Biochemical Pathways
Imidazopyridines, a class of compounds that includes this compound, have been found to influence many cellular pathways necessary for the proper functioning of cells These pathways include those involved in cell proliferation, survival, and apoptosis
Pharmacokinetics
Tools like ADMETlab 2.0 and ADME calculator can be used to predict these properties for this compound. Further experimental studies are needed to confirm these predictions.
Result of Action
It’s known that azidopyridines can participate in various chemical reactions, which might lead to changes in the targets or their functions
Propriétés
IUPAC Name |
2-azidopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c6-9-8-5-3-1-2-4-7-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIABUJYZLNKYQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449938 | |
| Record name | 2-azidopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39910-65-1 | |
| Record name | 2-azidopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-azidopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

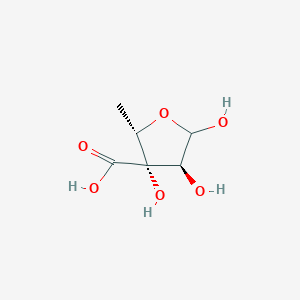
![sodium;(6R,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-fluoroethoxyimino)acetyl]amino]-3-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1249274.png)
